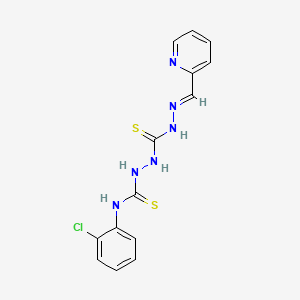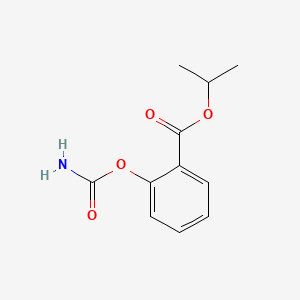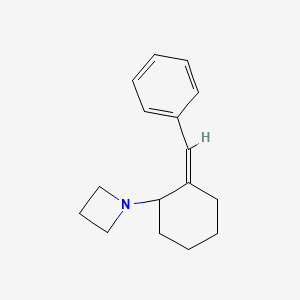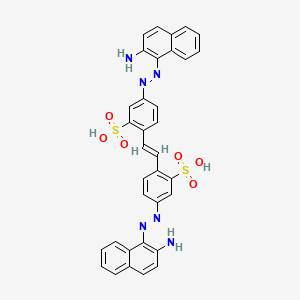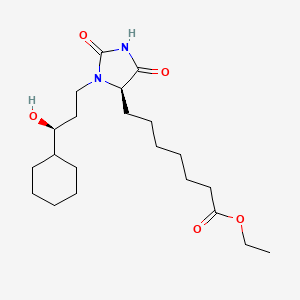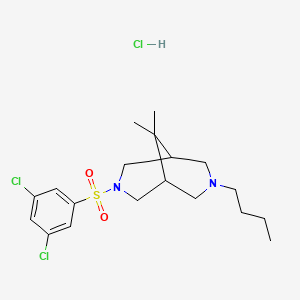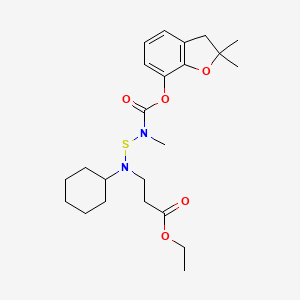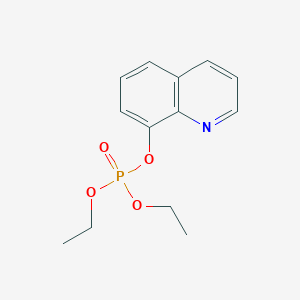
Phosphoric acid, diethyl 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 8-quinolinyl ester is a chemical compound with the molecular formula C13H16NO4P. It contains a phosphate group esterified with diethyl and 8-quinolinyl groups. This compound is known for its unique structure, which includes aromatic rings and a phosphate ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 8-quinolinyl ester can be synthesized through various methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . Another method is the catalytic cross-coupling reaction, which involves the use of palladium or nickel catalysts to couple phosphonic acids with organic halides . The Mannich-type condensation is also employed, where an amine, formaldehyde, and a phosphite react to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the diethyl or 8-quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted esters .
Scientific Research Applications
Phosphoric acid, diethyl 8-quinolinyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which phosphoric acid, diethyl 8-quinolinyl ester exerts its effects involves the interaction of its phosphate group with various molecular targets. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The aromatic rings in the compound also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of phosphoric acid, such as:
- Phosphoric acid, dimethyl ester
- Phosphoric acid, diethyl ester
- Phosphoric acid, diphenyl ester
Uniqueness
Phosphoric acid, diethyl 8-quinolinyl ester is unique due to the presence of the 8-quinolinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with aromatic and hydrophobic regions of proteins, making it a valuable tool in biochemical research .
Properties
CAS No. |
6854-01-9 |
|---|---|
Molecular Formula |
C13H16NO4P |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
diethyl quinolin-8-yl phosphate |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)18-12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,3-4H2,1-2H3 |
InChI Key |
MPGQNMMAGNXHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



